molecular formula C6H5NaO4 B1592686 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt CAS No. 70145-54-9

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

Cat. No. B1592686
CAS RN: 70145-54-9
M. Wt: 164.09 g/mol
InChI Key: XDGSAVMIBSOBNL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, also known as 5-HMF, is an important organic compound used in many scientific research applications. It is a white, odorless powder that is soluble in water and has a molecular formula of C5H6O4Na. 5-HMF has a wide range of applications in biochemistry, biotechnology, and pharmaceuticals, and has been used in many lab experiments.

Scientific Research Applications

Pharmaceutical Industry

“5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt”, also known as Kojic acid, is widely used in the pharmaceutical industry . It is one of the most studied and available non-toxic tyrosinase inhibitors .

Agrochemistry

Kojic acid is also used in agrochemistry . The specific applications in this field are not detailed in the available resources.

Cosmetology

In the field of cosmetology, Kojic acid is a common ingredient . It’s often used in skin care products due to its ability to inhibit tyrosinase, an enzyme involved in the production of melanin.

Ligand for Complex Compounds

Kojic acid serves as a ligand for complex compounds . This means it can bind to a central atom to form a coordination complex.

Building Blocks for Biologically Active Heterocyclic Molecules

Kojic acid is used as a building block for the construction of biologically active heterocyclic molecules . These molecules can have various applications in different fields of science and technology.

Synthesis of Biofuels and Renewable Chemicals

There is research into the use of furfurals, including “5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt”, for the synthesis of various biofuels and renewable chemicals .

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production .

Biochemical Pathways

The action of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, leading to a lightening of skin color .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular effect of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt’s action is the inhibition of tyrosinase activity . On a cellular level, this results in decreased melanin production in melanocytes, the cells responsible for melanin synthesis . The overall effect is a lightening of skin color .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt can be influenced by various environmental factors. For example, its stability may decrease during long-term storage . Additionally, its efficacy as a tyrosinase inhibitor may be affected by the pH of the environment . At low pH, it coordinates efficiently with metal ions, while at basic pH, it exists in a different form .

properties

IUPAC Name

sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSAVMIBSOBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990380
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt

CAS RN

70145-54-9
Record name 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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